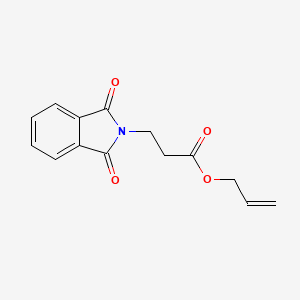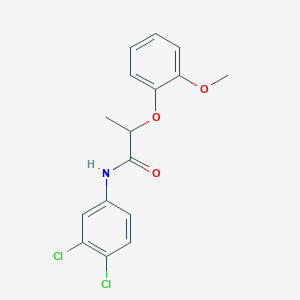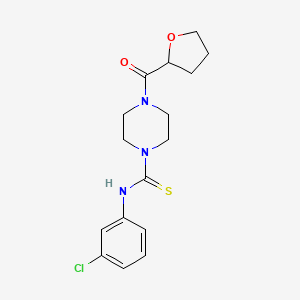![molecular formula C22H19NO3S B3964485 2-[4-(phenylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3964485.png)
2-[4-(phenylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
説明
2-[4-(phenylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound is also known as PSI, and it has been synthesized using various methods. PSI has been found to have a mechanism of action that involves the inhibition of certain enzymes, which has led to its investigation as a potential treatment for various diseases.
作用機序
The mechanism of action of PSI involves the inhibition of certain enzymes, including topoisomerase II and protein kinase C. Topoisomerase II is an enzyme that is involved in DNA replication and repair, and its inhibition by PSI can lead to the death of cancer cells. Protein kinase C is an enzyme that is involved in cell signaling, and its inhibition by PSI can lead to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
PSI has been found to have various biochemical and physiological effects. In cancer research, PSI has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease research, PSI has been found to prevent the accumulation of toxic proteins that are involved in the pathogenesis of these diseases. PSI has also been found to have anti-inflammatory effects, which has led to its investigation as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
The advantages of using PSI in lab experiments include its ability to inhibit specific enzymes, its neuroprotective effects, and its anti-inflammatory effects. The limitations of using PSI in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of PSI. One direction is the investigation of PSI as a potential treatment for other diseases, such as inflammatory diseases and viral infections. Another direction is the optimization of the synthesis method for PSI to increase the yield and purity of the compound. Additionally, the development of analogs of PSI with improved properties, such as increased solubility and reduced toxicity, is another future direction for the study of PSI.
In conclusion, 2-[4-(phenylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PSI have been discussed in this paper. PSI has shown promising results in preclinical studies, and further investigation of this compound may lead to the development of new treatments for various diseases.
科学的研究の応用
PSI has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PSI has been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. This has led to the investigation of PSI as a potential chemotherapeutic agent. In Alzheimer's disease and Parkinson's disease research, PSI has been found to have neuroprotective effects, which has led to its investigation as a potential treatment for these diseases.
特性
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22(23-15-14-17-6-4-5-7-19(17)16-23)18-10-12-21(13-11-18)27(25,26)20-8-2-1-3-9-20/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLAWVJOAZWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-4-[3-(ethylthio)-2-thienyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3964428.png)
amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B3964436.png)
![N-{3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3964444.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3964449.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3964457.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964469.png)
![2-{[3-(3,4-dichlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B3964471.png)

![3-ethyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3964484.png)
![methyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3964489.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2-pyridinylmethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B3964503.png)